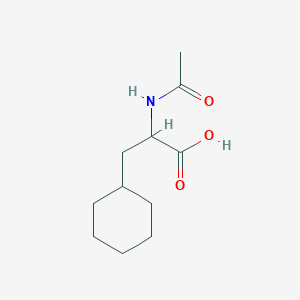

3-Cyclohexyl-2-acetamidopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-acetamido-3-cyclohexylpropanoic acid |

InChI |

InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

OJKBSULSXRPKEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclohexyl 2 Acetamidopropanoic Acid and Its Structural Analogues

Enantioselective Synthesis of 3-Cyclohexyl-2-acetamidopropanoic Acid Stereoisomers

The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of synthetic routes that afford specific stereoisomers of this compound in high purity is of paramount importance. This section explores three principal strategies to achieve this goal: asymmetric catalytic hydrogenation, chiral auxiliary-mediated approaches, and chemoenzymatic synthesis.

Asymmetric Catalytic Hydrogenation Strategies Applied to Precursors of this compound

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. researchgate.net This strategy typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, in the presence of a chiral transition metal catalyst. For the synthesis of this compound, this involves the hydrogenation of (Z)-2-acetamido-3-cyclohexylacrylic acid.

Rhodium complexes bearing chiral phosphine (B1218219) ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been extensively studied for the asymmetric hydrogenation of various dehydroamino acids. researchgate.net The mechanism involves the coordination of the olefin and the amide carbonyl group to the rhodium center, forming a five-membered chelate intermediate. Hydrogen then adds across the double bond, with the chiral ligand environment dictating the facial selectivity of the addition, leading to the preferential formation of one enantiomer.

The efficiency of these catalytic systems is highly dependent on the choice of ligand, solvent, and reaction conditions. For substrates with bulky substituents like the cyclohexyl group, steric hindrance can influence the binding to the catalyst and, consequently, the enantioselectivity of the reaction. Research in this area focuses on the design of new ligands that can accommodate sterically demanding substrates while maintaining high levels of stereocontrol.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| [Rh(COD)(R,R-DIPAMP)]BF4 | (Z)-2-acetamido-3-phenylacrylic acid | >95% | >95% | General Example |

| [Rh(COD)(S,S-Chiraphos)]BF4 | (Z)-2-acetamido-3-methylacrylic acid | 99% | Quantitative | General Example |

Chiral Auxiliary-Mediated Approaches for Stereocontrol in this compound Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric synthesis. wikipedia.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. Evans oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. wikipedia.orgsantiago-lab.com The synthesis begins with the acylation of the chiral oxazolidinone with an appropriate acyl group. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid Z-enolate, where the lithium cation is chelated by the carbonyl oxygen and the oxazolidinone oxygen. uwindsor.ca The bulky substituent on the oxazolidinone then effectively shields one face of the enolate, directing the approach of an electrophile, such as cyclohexylmethyl bromide, to the opposite face. williams.edu This results in a highly diastereoselective alkylation. williams.edu Subsequent hydrolysis or reductive cleavage of the auxiliary furnishes the desired enantiomer of the amino acid. williams.edu

The diastereoselectivity of these reactions is often very high, frequently exceeding 95:5 diastereomeric ratios. The choice of the specific oxazolidinone auxiliary, the base, and the reaction conditions can be fine-tuned to optimize the stereochemical outcome. williams.edu

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl (B1604629) bromide | >99:1 | 90% | General Example williams.edu |

| (S)-4-benzyloxazolidin-2-one | Allyl iodide | 98:2 | 61-77% | General Example williams.edu |

This table provides illustrative examples of the diastereoselectivity achieved with Evans auxiliaries in the alkylation of N-acyl oxazolidinones. Specific data for the synthesis of this compound using this method is not detailed in the provided search results.

Chemoenzymatic Synthesis Employing Biocatalysts for Specific Stereoisomer Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and highly selective synthetic routes. nih.gov Biocatalysts, such as enzymes, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution is a particularly effective strategy.

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. acs.org Lipases are a class of enzymes that are widely used for this purpose. mdpi.com For example, a racemic mixture of N-acetyl-3-cyclohexylalanine ester can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). frontiersin.orgnih.gov The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely untouched. researchgate.net The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated.

A more advanced approach is dynamic kinetic resolution (DKR). nih.govresearchgate.net In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov This is often achieved by combining the enzymatic resolution with a chemical catalyst that facilitates the racemization of the starting material. nih.gov

| Enzyme | Substrate | Enantiomeric Ratio (E) | Conversion | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic secondary alcohols | >200 | ~50% | General Example mdpi.com |

| Acylase I | Racemic N-acyl amino acids | High | ~50% | General Example acs.org |

This table illustrates the high enantioselectivity often observed in lipase-catalyzed kinetic resolutions. Specific E values for the resolution of N-acetyl-3-cyclohexylalanine derivatives were not found in the provided search results.

Development of Novel Synthetic Pathways for this compound

Beyond the established enantioselective methods, ongoing research focuses on the development of novel and more efficient synthetic pathways. These include the exploration of multi-component reactions for convergent synthesis and the strategic implementation of protecting group chemistry to manage complex synthetic sequences.

Exploration of Multi-Component Reaction Sequences for Convergent Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This convergent approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is well-suited for the synthesis of α-amino acid derivatives. nih.gov The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.net For the synthesis of a derivative of this compound, one could envision a reaction between cyclohexylacetaldehyde, an amine (e.g., ammonia (B1221849) or a primary amine), acetic acid, and a suitable isocyanide. researchgate.net

The versatility of the Ugi reaction allows for the introduction of various substituents by simply changing the starting components. This makes it an attractive strategy for the synthesis of libraries of structural analogues of this compound for structure-activity relationship studies. While the classical Ugi reaction produces a racemic mixture at the newly formed stereocenter, diastereoselective variants using chiral starting materials have been developed.

Strategic Implementation of Protecting Group Chemistry for Complex Syntheses

In multi-step syntheses of complex molecules like this compound and its derivatives, the strategic use of protecting groups is crucial. jocpr.com Protecting groups are temporarily introduced to mask reactive functional groups, preventing them from undergoing unwanted side reactions during subsequent transformations. weebly.comspringernature.com The choice of protecting groups is governed by their stability to the reaction conditions and the ease and selectivity of their removal. weebly.com

For the synthesis of amino acids, the amino and carboxylic acid functionalities typically require protection. The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. jocpr.com These groups are stable under a wide range of reaction conditions but can be selectively removed under acidic (Boc) or basic (Fmoc) conditions, respectively. The carboxylic acid is commonly protected as an ester, for instance, a methyl, ethyl, or benzyl ester.

A key concept in complex synthesis is the use of orthogonal protecting groups. researchgate.net Orthogonal protecting groups are those that can be selectively removed in any order without affecting the others. researchgate.net This allows for the sequential unmasking and reaction of different functional groups within the same molecule, which is essential for the synthesis of more complex derivatives of this compound, such as peptides or other natural products. nih.govub.edu

| Protecting Group | Functional Group Protected | Cleavage Conditions |

| tert-Butyloxycarbonyl (Boc) | Amine | Acidic (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic (e.g., Piperidine) |

| Benzyl (Bn) | Carboxylic Acid, Alcohol, Amine | Hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride ion (e.g., TBAF) |

This table provides examples of common protecting groups and their respective cleavage conditions, illustrating the concept of orthogonal protection.

Synthesis of Chemically Modified Derivatives of this compound

The core structure of this compound presents multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of analogues with tailored properties. Advanced synthetic methodologies have been employed to introduce diversity at the cyclohexyl ring, vary the N-acyl group, and integrate the amino acid into larger peptide and peptidomimetic frameworks.

Elaboration of the Cyclohexyl Moiety for Structure-Function Probing

Modification of the cyclohexyl group of this compound and its parent amino acid, cyclohexylalanine, is a key strategy to probe the impact of steric bulk, hydrophobicity, and conformational rigidity on biological activity. These modifications can range from simple substitutions to more complex ring alterations.

One approach involves the introduction of substituents onto the cyclohexyl ring. For instance, the synthesis of β-methyl-cyclohexylalanine has been reported, which introduces an additional chiral center and alters the conformational preferences of the side chain. nih.gov The synthesis of such derivatives can be achieved by the catalytic hydrogenation of the corresponding substituted aromatic amino acids. nih.gov Another example is the preparation of fluoro-containing analogues, which can be used to study the effects of altered electronic properties and lipophilicity.

More complex elaborations of the cyclohexyl moiety have also been explored. A notable example is the conversion of the carboxylic acid functionality of N-protected cyclohexylalanine into a heterocyclic moiety, such as an imidazole, through a Davidson-like heterocyclization. sciforum.net This transformation significantly alters the chemical nature of the side chain, introducing potential new interaction sites for biological targets. sciforum.net

Table 1: Examples of Synthetic Methodologies for Cyclohexyl Moiety Elaboration

| Target Derivative | Synthetic Approach | Key Reagents/Conditions | Reference |

| β-Methyl-cyclohexylalanine | Catalytic hydrogenation of β-methyl-phenylalanine | H₂, PtO₂ catalyst, aqueous acetic acid | nih.gov |

| Imidazole derivative of cyclohexylalanine | Davidson-like heterocyclization of N-protected cyclohexylalanine | α-haloketones | sciforum.net |

| Fluoro-containing cyclohexylalanine derivatives | Radical functionalization of unsaturated amino acid precursors | Not specified in detail | researchgate.net |

Diversification of the N-Acyl Group in this compound Derivatives

Standard N-acylation procedures typically involve the reaction of the amino group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. orientjchem.org These methods are versatile and allow for the introduction of a broad spectrum of acyl groups, from simple alkyl and aryl chains to more complex heterocyclic and functionalized moieties. For instance, the use of acetic anhydride or acetyl chloride would yield the parent compound, this compound.

More advanced and milder acylation methods have also been developed. These include the use of coupling reagents commonly employed in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netarkat-usa.org These reagents facilitate the formation of an amide bond under gentle conditions, which is particularly important when dealing with sensitive functional groups.

Enzymatic strategies for N-acylation are also emerging as a greener alternative to traditional chemical methods. nih.gov Lipases and other hydrolases can catalyze the formation of the amide bond, often with high selectivity and under mild, aqueous conditions. nih.gov

Table 2: Selected Methods for N-Acylation of 3-Cyclohexyl-2-aminopropanoic Acid

| Acylating Agent/Method | Typical Reagents and Conditions | Scope and Remarks |

| Acyl Chlorides/Anhydrides | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), aprotic solvent. | A general and widely used method for introducing a variety of acyl groups. orientjchem.org |

| Carbodiimide Coupling | Carboxylic acid, DCC or EDC, HOBt or HOAt, organic solvent (e.g., DMF, DCM). | Mild conditions, suitable for a wide range of carboxylic acids, commonly used in peptide synthesis. researchgate.netarkat-usa.org |

| Enzymatic Acylation | Lipase or other suitable enzyme, acyl donor (e.g., ester), aqueous or biphasic medium. | Green and selective method, operates under mild conditions. nih.gov |

Incorporation of this compound into Peptide and Peptidomimetic Scaffolds

The incorporation of this compound and its analogues into peptide chains is a powerful strategy for creating novel peptidomimetics with enhanced stability, conformational constraint, and potentially improved biological activity. Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS) methodologies are employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for assembling peptides containing non-canonical amino acids like cyclohexylalanine derivatives. nih.govpeptide.com The general workflow involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov For the incorporation of a this compound unit, the corresponding Nα-protected (e.g., with Fmoc or Boc) 3-cyclohexyl-2-aminopropanoic acid would be used. The acetamido group would either be introduced prior to incorporation or by on-resin N-acylation after the amino acid has been coupled to the peptide chain.

A variety of resins are available, with the choice depending on the desired C-terminal functionality (acid or amide) and the cleavage conditions. peptide.com Coupling reagents such as HBTU, HATU, or DIC/HOBt are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. researchgate.net

Solution-Phase Peptide Synthesis (SolPPS)

While less common for the synthesis of long peptides, solution-phase synthesis is a viable method for the preparation of shorter peptides and for the synthesis of peptide fragments that can be later ligated. nih.gov In SolPPS, the coupling reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step. nih.gov This method can be advantageous for large-scale synthesis and for instances where on-resin reactions are problematic.

The incorporation of cyclohexylalanine derivatives into peptidomimetic scaffolds extends beyond linear peptides to include cyclic peptides and other backbone-modified structures. nih.govgoogle.com Cyclization can be performed either on-resin or in solution after cleavage of the linear precursor from the solid support. nih.gov

Table 3: Comparison of Peptide Synthesis Methodologies for Incorporating Cyclohexylalanine Derivatives

| Methodology | Key Features | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide chain is grown on an insoluble resin support. | Ease of purification (filtration and washing), potential for automation, excess reagents can be used to drive reactions to completion. peptide.com | Potential for aggregation of the growing peptide chain, challenges with difficult sequences. luxembourg-bio.com |

| Solution-Phase Peptide Synthesis (SolPPS) | All reactions are carried out in solution. | Scalability, easier characterization of intermediates, avoids resin-related side reactions. nih.gov | Requires purification after each step, can be more time-consuming for long peptides. |

Sophisticated Analytical Techniques for Research Oriented Characterization of 3 Cyclohexyl 2 Acetamidopropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed stereochemical and conformational analysis of 3-Cyclohexyl-2-acetamidopropanoic acid in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework, while advanced 2D NMR techniques can reveal through-bond and through-space correlations.

The ¹H NMR spectrum allows for the identification of all protons in the molecule. The chemical shift of the amide proton (N-H) is typically observed as a doublet in the downfield region, and its coupling to the adjacent alpha-proton (α-H) is a key diagnostic feature. The α-proton itself resonates as a multiplet, with its chemical shift and coupling constants being highly sensitive to the molecule's conformation. The diastereotopic methylene (B1212753) protons of the β-carbon (adjacent to the cyclohexyl ring) often exhibit distinct chemical shifts and complex splitting patterns, providing insight into the rotational freedom around the Cα-Cβ bond. sjsu.edu The protons of the cyclohexyl ring appear as a complex series of overlapping multiplets in the upfield region.

Conformational preferences of the molecule, particularly the orientation of the cyclohexyl and acetamido groups relative to the carboxylic acid, can be inferred from the magnitude of vicinal proton-proton coupling constants (³JHH). nih.govnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, further constraining the possible solution-state conformations. For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be used to differentiate between enantiomers by inducing chemical shift non-equivalence in their NMR spectra. tcichemicals.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates and can vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 | 174 - 178 |

| Amide (NH) | 7.5 - 8.5 | - |

| Alpha-Carbon (α-CH) | 4.2 - 4.6 | 52 - 56 |

| Acetyl Methyl (CH₃) | 1.9 - 2.1 | 22 - 24 |

| Acetyl Carbonyl (C=O) | - | 170 - 173 |

| Beta-Carbon (β-CH₂) | 1.5 - 1.8 | 38 - 42 |

| Cyclohexyl (CH, CH₂) | 0.8 - 1.8 | 25 - 35 |

Advanced Mass Spectrometry (MS) Approaches for Elucidating Reaction Mechanisms and Product Identification in Complex Mixtures

Advanced Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula.

In the context of reaction monitoring, MS coupled with liquid chromatography (LC-MS) can track the consumption of reactants and the formation of this compound, as well as any by-products or intermediates. This is crucial for optimizing reaction conditions and understanding reaction mechanisms. creative-proteomics.comnih.gov

Electron Ionization (EI) or, more commonly for this type of molecule, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate molecular ions. Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation pathways of the parent ion. manchester.ac.uk The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.org

Cleavage of the amide bond: This can lead to fragments corresponding to the acetyl group or the amino acid backbone. thieme-connect.de A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion, is characteristic of N-acetylated compounds. thieme-connect.de

Cleavage at the α-β bond: Loss of the cyclohexylmethyl radical.

Fragmentation of the cyclohexyl ring: A characteristic series of losses of CₙH₂ₙ fragments. thieme-connect.de

By analyzing the fragments produced, researchers can confirm the identity of the synthesized compound in complex mixtures and gain insights into its chemical stability. libretexts.org

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 213.28 g/mol )

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

| 214.1441 | [M+H]⁺ (Protonated Molecule) |

| 196.1335 | [M+H - H₂O]⁺ (Loss of water) |

| 172.1492 | [M+H - CH₃CO]⁺ or [M+H - C₂H₂O]⁺ (Loss of acetyl group or ketene) |

| 168.1176 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 130.1226 | [Cyclohexyl-CH₂-CH-NH₂]⁺ (Fragment from amide and carboxyl loss) |

| 83.0855 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43.0184 | [CH₃CO]⁺ (Acylium ion) |

Chiral Chromatography (HPLC, SFC, GC) for Precise Enantiomeric Excess and Purity Determinations in Academic Research

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis and pharmaceutical research. gimitec.com The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the compound's volatility and thermal stability. researchgate.net

For non-volatile compounds like this N-acetylated amino acid, chiral HPLC and SFC are the most suitable techniques. fagg.be Separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. chromatographyonline.com Common CSPs for separating amino acid derivatives are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or crown ethers. fagg.bechromatographyonline.com

The experimental procedure involves dissolving the sample in a suitable mobile phase and injecting it into the chromatograph. The area under the curve for each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations (or peak areas) of the two enantiomers. gimitec.com Method development often involves screening different CSPs and optimizing mobile phase composition (for HPLC) or the CO₂/co-solvent ratio and pressure (for SFC) to achieve baseline separation. researchgate.netnih.gov GC can also be used, but typically requires prior derivatization of the carboxylic acid group to a more volatile ester. gcms.cz

Interactive Table 3: Typical Chiral Separation Conditions for N-Acetylated Amino Acids

| Technique | Chiral Stationary Phase (CSP) Example | Mobile Phase / Carrier Gas Example | Detection Method |

| HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol with Trifluoroacetic Acid (TFA) | UV (210 nm) |

| SFC | Chiralpak AD-H (Amylose derivative) | Supercritical CO₂ with Methanol as co-solvent | UV (210 nm) |

| GC | Chirasil-Val (Amino acid derivative) | Helium or Hydrogen | FID |

Single Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Molecular Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. researchgate.net This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. For this compound, obtaining a suitable single crystal and performing an SCXRD analysis would provide definitive proof of its molecular structure.

Crucially, for a chiral molecule, SCXRD can determine its absolute stereochemistry (i.e., distinguish between the R and S enantiomers) without ambiguity, typically through the anomalous dispersion effect of the X-rays, often requiring the presence of an atom heavier than oxygen. nih.gov This is a significant advantage over most other analytical techniques.

Furthermore, the crystal structure reveals detailed information about the molecular packing in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonds, which are expected to be prominent in this compound due to the presence of the carboxylic acid and amide groups. The amide N-H can act as a hydrogen bond donor, while the amide and carboxyl carbonyl oxygens can act as acceptors. These interactions dictate the crystal lattice's stability and influence the material's physical properties. Analysis of the crystal packing can reveal common structural motifs and provide insight into the forces governing self-assembly. nih.gov

Interactive Table 4: Representative Crystallographic Data for an N-Acetylated Amino Acid Analog

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8 |

| b (Å) | 12.1 |

| c (Å) | 7.5 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 505 |

| Z (Molecules per unit cell) | 2 |

| Key Hydrogen Bond (D-H···A) | N-H···O=C (Carboxyl) |

| H-Bond Distance (Å) | ~2.9 |

Biochemical Interactions and Biological Activity Investigations of 3 Cyclohexyl 2 Acetamidopropanoic Acid Derivatives

In Vitro Enzyme Modulation Studies

The structural motif of an N-acetylated amino acid, as present in 3-Cyclohexyl-2-acetamidopropanoic acid, is a key feature in various enzyme inhibitors. Research into analogous compounds provides a framework for understanding the potential enzyme modulation capabilities of its derivatives.

Mechanistic Characterization of Enzyme Inhibition or Activation by this compound

Derivatives of propanoic acid have been identified as potent inhibitors of metalloenzymes, such as carboxypeptidases. For instance, 2-benzyl-3-mercaptopropanoic acid demonstrates potent inhibition of carboxypeptidase A. nih.gov The proposed mechanism involves the interaction of the sulfhydryl group with the catalytically crucial zinc ion within the enzyme's active site. nih.gov This, combined with the interaction of the benzyl (B1604629) side chain with the enzyme's hydrophobic pocket, accounts for its specificity. nih.gov

While this compound lacks a sulfhydryl group, its carboxylate group could potentially interact with the zinc ion in a similar manner to the substrate's C-terminal carboxylate. The acetamido group and the cyclohexyl ring would then occupy substrate-binding pockets, potentially leading to competitive inhibition.

Furthermore, N-acyl amino acid deacetylases are another class of enzymes that could be targeted by this compound. Potent inhibitors have been developed for these enzymes, which often mimic the tetrahedral intermediate of the deacetylation reaction. acs.org Although specific studies on the inhibitory activity of this compound against these enzymes are not available, its structure suggests it could act as a substrate analogue and, with modification, could be developed into a potent inhibitor.

Structural Basis of Binding within Enzyme Active Sites through Biochemical Assays

Biochemical assays and structural studies of enzymes complexed with inhibitors provide a detailed understanding of the molecular interactions that govern binding. For example, the crystal structure of bovine carboxypeptidase A in complex with a 39-amino-acid inhibitor from potatoes has been determined, revealing the key interactions within the active site. wikipedia.org

In the context of designing inhibitors based on the this compound scaffold, the cyclohexyl group would be expected to occupy a hydrophobic pocket (the S1' pocket in carboxypeptidase A). The acetamido group could form hydrogen bonds with amino acid residues in the active site, while the propanoic acid backbone would position the carboxylate for interaction with the active site zinc and other charged residues.

Receptor Binding and Signaling Pathway Modulation

The potential for derivatives of this compound to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), is an area of significant interest, particularly for receptors involved in metabolic diseases.

Assessment of Binding Affinities and Selectivity Profiles for Specific Receptors (e.g., GLP-1 receptor)

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes. While peptide-based agonists are the current standard of care, there is a significant effort to develop orally available small-molecule agonists. mdpi.comnih.gov

A series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives have been synthesized and evaluated as GPR40 agonists, another important receptor in insulin (B600854) secretion. nih.gov Some of these compounds exhibited potent agonistic activity, with EC50 values in the nanomolar range. nih.gov This demonstrates that the propanoic acid moiety can be a key pharmacophore for interacting with GPCRs.

Although direct binding data for this compound derivatives on the GLP-1 receptor is not available, the discovery of small-molecule agonists for this receptor suggests that non-peptidic structures can indeed achieve high-affinity binding. nih.gov The binding of these small molecules often occurs in a different pocket than the native peptide ligand, acting as allosteric modulators or ago-allosteric modulators. nih.gov

Table 1: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives

| Compound | EC50 (nM) |

|---|---|

| 8h | 58.6 |

| 8i | 37.8 |

| 8o | 9.4 |

Data sourced from SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. nih.gov

Investigation of Agonistic or Antagonistic Mechanisms at the Molecular Level

The molecular mechanism of small-molecule GPCR modulators can be complex. For the GLP-1 receptor, small-molecule agonists have been shown to act as both independent agonists and allosteric activators of the receptor. nih.gov These molecules can augment the binding of the native GLP-1 peptide to the receptor. nih.gov

Interestingly, the agonistic activity of some small molecules is not antagonized by exendin (9-39), a known competitive antagonist of the GLP-1 receptor, indicating that they bind to an allosteric site. nih.gov The ability of these agonists to stimulate glucose-dependent insulin release has been demonstrated in mouse islets, confirming their therapeutic potential. nih.gov

The development of antagonists for promiscuous GPCRs, such as the bitter taste receptor TAS2R14, has been advanced through an iterative process of experimental screening and computational modeling. nih.gov This approach has led to the identification of new antagonists and has provided insights into the residues involved in receptor activation. nih.gov Such strategies could be applied to investigate the potential agonistic or antagonistic properties of this compound derivatives on various receptors.

Cellular Pathway Interrogation by this compound Analogues

Studies on analogues of this compound have provided direct evidence of their ability to modulate cellular pathways, particularly those involved in cell death and survival.

Esters of a closely related compound, (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, have been shown to exhibit cytotoxicity towards human leukemic cell lines. acs.org The ethyl ester, in particular, displayed significant cytotoxic activity, with IC50 values ranging from 10.7 µM to 45.4 µM. acs.org

Further investigation into the mechanism of cell death in HL-60 cells revealed that the cytotoxic effect was associated with an increase in superoxide (B77818) production and mitochondrial membrane depolarization. acs.org This ultimately led to apoptotic cell death characterized by phosphatidylserine (B164497) externalization and DNA fragmentation. acs.org Notably, this apoptotic process was found to be caspase-independent and followed the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. acs.org

These findings indicate that cyclohexyl-containing propanoic acid derivatives can induce cell death through a pathway involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl ester against Human Leukemic Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 10.7 |

| REH | Not specified |

| MOLT-4 | Not specified |

| KG-1 | Not specified |

| JVM-2 | Not specified |

| K-562 | 45.4 |

Data represents a partial list from the study on Cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid. acs.org

Examination of Interactions with Amino Acid Transporters and Their Functional Consequences

Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across biological membranes. Their dysregulation has been implicated in various diseases, making them attractive targets for drug development. While direct studies on the interaction of this compound derivatives with specific amino acid transporters are not extensively documented in publicly available literature, the structural characteristics of these compounds suggest potential interactions.

The general structure of an α-amino acid is a key determinant for recognition by many transporters. The presence of the carboxylic acid and the amino group (in this case, acetylated) are crucial pharmacophoric features. The nature of the side chain, here a cyclohexylmethyl group, plays a significant role in determining the specificity and affinity for different transporter subtypes. For instance, transporters that accommodate large, bulky, and lipophilic amino acids would be the most likely candidates for interaction.

Research on related N-acetylated amino acids has provided some insights. For example, N-acetylcysteine (NAC) is known to be a substrate for certain transporters, and its cellular uptake is crucial for its antioxidant activity. researchgate.net The acetylated amide moiety in NAC is thought to enhance its stability and bioavailability. researchgate.net Similarly, the acetamido group in this compound derivatives could influence their recognition and transport by various amino acid transporters.

The functional consequences of such interactions could be manifold. If a derivative acts as a substrate, it could be actively transported into cells, potentially leading to the accumulation of the compound at its site of action. Conversely, if a derivative acts as an inhibitor, it could block the transport of natural amino acids, thereby disrupting cellular metabolism or signaling pathways that are dependent on the availability of those amino acids. Further research is required to elucidate the specific amino acid transporters that interact with this compound derivatives and to characterize the functional outcomes of these interactions.

Modulation of Protein-Protein Interactions by Structurally Related Compounds

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecules that can modulate PPIs is a rapidly growing area of drug discovery. nih.govnih.gov While specific data on this compound derivatives as PPI modulators is limited, the structural features of this class of compounds suggest their potential in this arena.

The design of PPI modulators often involves mimicking key amino acid residues at the interface of two interacting proteins. The cyclohexylalanine scaffold, from which this compound is derived, can serve as a mimic for bulky hydrophobic amino acids like phenylalanine, leucine, or isoleucine, which are frequently found in the "hot spots" of protein interaction surfaces.

For instance, studies on macrocyclic peptides have demonstrated that incorporating non-natural amino acids, including those with cyclic side chains, can enhance binding affinity and stability, leading to potent inhibition of PPIs. nih.gov While not macrocyclic, the principles of mimicking key interaction motifs are applicable to smaller, more drug-like molecules. The acetamido group can also play a crucial role by forming hydrogen bonds that replicate the interactions of the peptide backbone or specific side chains.

The general strategy for developing small molecule PPI modulators often involves a structure-based design approach. nih.gov This entails identifying key pharmacophoric elements from one of the interacting proteins and incorporating them into a small molecule scaffold. The cyclohexyl group could serve as a hydrophobic anchor, while the acetamido and carboxylic acid functionalities could provide the necessary hydrogen bonding interactions to disrupt or stabilize a specific PPI.

Studies on the Ubiquitin-Proteasome System and Protein Degradation Pathways

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. mdpi.com The UPS is a tightly regulated process involving a cascade of enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. nih.gov Targeting the UPS has emerged as a successful strategy in cancer therapy, with proteasome inhibitors being approved for the treatment of multiple myeloma. nih.gov

Currently, there is no direct evidence in the scientific literature linking this compound derivatives to the modulation of the UPS. However, the field of targeted protein degradation, which utilizes bifunctional molecules called PROTACs (Proteolysis Targeting Chimeras), offers a conceptual framework where such derivatives could potentially be employed. mdpi.com A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein in proximity to an E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein.

A derivative of this compound could potentially be developed into a ligand for a novel protein target. By attaching this ligand to a known E3 ligase binder through a suitable linker, a novel PROTAC could be synthesized. The physicochemical properties of the cyclohexyl group, such as its lipophilicity and conformational rigidity, could be advantageous in optimizing the cell permeability and ternary complex formation of the resulting PROTAC. Further investigation into the potential of these derivatives as components of targeted protein degradation strategies is warranted.

Comprehensive Structure-Activity Relationship (SAR) Studies

The systematic exploration of the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, comprehensive SAR studies are essential to identify the key molecular features that govern their biological effects and to guide the design of more potent and selective analogues.

Systematic Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, the key pharmacophoric elements can be systematically investigated by modifying different parts of the molecule and assessing the impact on biological activity.

A study on phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators provides a relevant example of pharmacophore-based design. nih.govacs.org In this study, the general structure consisted of a substituted cyclohexyl group connected to an aromatic moiety by a linker. The linker's role was to ensure optimal spacing between the two key groups, which were designed to mimic specific amino acid residues of the target protein. nih.gov This highlights the importance of the spatial arrangement of functional groups.

For this compound derivatives, the following elements would be critical to investigate:

The Cyclohexyl Ring: Modifications such as changing the ring size (e.g., to cyclopentyl or cycloheptyl), introducing substituents on the ring, or altering its stereochemistry could significantly impact hydrophobic interactions and binding affinity.

The Acetamido Group: The N-acetyl group is a key feature. SAR studies on N-acetylcysteine have shown that the acetylated amide moiety increases stability and bioavailability. researchgate.net Varying the acyl group (e.g., propionyl, butyryl) or replacing it with other functionalities could modulate hydrogen bonding capacity and metabolic stability.

The Propanoic Acid Backbone: The length and flexibility of the linker between the cyclohexyl ring and the amino acid core can be crucial. Shortening or lengthening this linker would alter the positioning of the key functional groups within a binding pocket.

The following table summarizes hypothetical pharmacophoric elements and their potential roles based on the analysis of related compounds:

| Pharmacophoric Element | Potential Role in Biological Activity |

| Cyclohexyl Group | Hydrophobic interactions, filling of lipophilic pockets, influencing membrane permeability. |

| Acetamido Group | Hydrogen bond donor/acceptor, influencing metabolic stability and bioavailability. |

| Carboxylic Acid Group | Ionic interactions, hydrogen bonding, contributing to solubility. |

| Propanoic Acid Backbone | Provides a scaffold for the correct spatial orientation of the other functional groups. |

Iterative Design and Synthesis Guided by SAR Analysis

The insights gained from systematic SAR studies form the basis for an iterative process of drug design and optimization. This cycle involves designing new analogues based on the established SAR, synthesizing these compounds, and then evaluating their biological activity. The results of these evaluations then feed back into the design of the next generation of compounds.

The development of novel cyclohexyl-N-acylhydrazone derivatives as analgesic and anti-inflammatory agents serves as a practical example of this iterative process. mdpi.com In that work, molecular modifications were made to a prototype compound, leading to a series of new analogues. These were then synthesized and pharmacologically evaluated, resulting in the identification of a new lead candidate with improved activity. mdpi.com

A similar iterative approach for this compound derivatives would involve:

Initial SAR Exploration: Synthesis and testing of a small library of compounds with systematic variations at the key positions identified in the pharmacophore analysis.

Computational Modeling: Using the initial SAR data to build and refine computational models (e.g., QSAR, pharmacophore models) to predict the activity of virtual compounds.

Focused Synthesis: Synthesizing the most promising candidates predicted by the computational models.

Biological Evaluation: Testing the new compounds in relevant biological assays to validate the predictions and further refine the SAR.

Optimization of Physicochemical Properties: In parallel with optimizing biological activity, properties such as solubility, metabolic stability, and cell permeability would be assessed and optimized through further chemical modifications.

The following table outlines a hypothetical iterative design cycle for a this compound derivative targeting a hypothetical protein kinase:

| Iteration | Design Hypothesis | Synthetic Modification | Expected Outcome |

| 1 | The cyclohexyl group is important for binding to a hydrophobic pocket. | Synthesize analogues with cyclopentyl and cycloheptyl groups. | Determine the optimal ring size for hydrophobic interaction. |

| 2 | A hydrogen bond from the N-H of the acetamido group is crucial. | Synthesize the N-methylated analogue. | Abolition of activity would confirm the importance of the N-H donor. |

| 3 | The carboxylic acid forms a salt bridge with a lysine (B10760008) residue. | Synthesize the methyl ester and the corresponding amide. | Loss of activity would confirm the necessity of the carboxylate. |

| 4 | Based on iterations 1-3, combine optimal features. | Synthesize the most potent cyclohexyl analogue with an unmodified acetamido and carboxylic acid group. | A compound with significantly improved potency. |

This iterative process of design, synthesis, and testing, guided by a continuously evolving understanding of the SAR, is a powerful strategy for the development of novel therapeutic agents based on the this compound scaffold.

Advanced Applications in Chemical Biology and Medicinal Chemistry Research with 3 Cyclohexyl 2 Acetamidopropanoic Acid

Development of Chemical Probes and Biosensors Incorporating the 3-Cyclohexyl-2-acetamidopropanoic Acid Scaffold

The development of chemical probes and biosensors is crucial for elucidating complex biological processes. The this compound scaffold offers a foundation for creating such tools. By functionalizing the carboxylic acid or the acetamido group, researchers can attach reporter molecules, such as fluorophores or biotin (B1667282) tags. This allows for the tracking and visualization of the molecule's interactions within a cellular environment.

For instance, a fluorescently labeled derivative of this compound could be synthesized to probe the binding pockets of specific enzymes or receptors. The bulky cyclohexyl group can provide selectivity by interacting with hydrophobic regions of the target protein. The chiral nature of the molecule is also critical, as biological systems often exhibit stereospecific recognition.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Modification Strategy | Reporter Molecule | Potential Application |

| Carboxylic Acid | Amide coupling | Fluorescent dye (e.g., FITC, Rhodamine) | Visualizing subcellular localization |

| Acetamido Group | N-alkylation with a tagged alkyl halide | Biotin | Affinity-based protein pulldown assays |

| Cyclohexyl Ring | Introduction of a photo-crosslinkable group | Benzophenone, Diazirine | Covalent labeling of binding partners |

While specific examples incorporating the this compound scaffold are not yet widespread in the literature, the principles of chemical probe design strongly support its potential in this area.

Utilization of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov Enantiomerically pure compounds are often essential for developing effective and safe therapeutic agents. nih.gov this compound, as a chiral molecule, serves as a valuable building block, or synthon, in the asymmetric synthesis of more complex molecules. nih.gov

The stereocenter at the alpha-carbon is a key feature that can be transferred to a larger, more intricate molecular architecture. For example, it can be used in the synthesis of peptidomimetics, where the cyclohexylalanine moiety can introduce conformational constraints and enhance metabolic stability compared to natural amino acids. The synthesis of procyclidine (B1679153) and trihexyphenidyl, two anticholinergic drugs, has been accomplished using a similar chiral synthon, (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid, highlighting the utility of such building blocks. nih.gov

Table 2: Examples of Complex Molecules Synthesized Using Chiral Building Blocks

| Chiral Building Block | Resulting Complex Molecule | Therapeutic Area |

| (S)-(-)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoic acid | (S)-(+)-Procyclidine hydrochloride | Anticholinergic |

| (S)-(-)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoic acid | (S)-(+)-Trihexyphenidyl hydrochloride | Anticholinergic |

| Hypothetical: (S)-3-Cyclohexyl-2-acetamidopropanoic acid | Novel Peptidomimetic | Various |

The use of this compound as a chiral synthon allows for the precise construction of stereochemically defined molecules, which is a critical aspect of modern drug discovery and development.

Rational Design of Ligands Targeting Specific Biological Macromolecules Based on this compound Structure

Rational drug design aims to create new medications based on a detailed understanding of the biological targets. The structure of this compound provides an excellent starting point for the design of ligands that can selectively bind to specific proteins, such as enzymes or receptors.

The cyclohexyl group can fit into hydrophobic pockets of a target protein, while the acetamido and carboxylic acid groups can form hydrogen bonds and electrostatic interactions. By modifying these functional groups, medicinal chemists can fine-tune the binding affinity and selectivity of the ligand. For example, derivatives of 2-aminopropanoic acid have been successfully designed as partial agonists for the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. nih.govsigmaaldrich.com This demonstrates the potential of this molecular scaffold in neuroscience research. nih.govsigmaaldrich.com

Table 3: Structure-Activity Relationship (SAR) Considerations for Ligand Design

| Molecular Component | Potential Interaction | Effect of Modification |

| Cyclohexyl Group | Hydrophobic interactions | Increasing size or adding substituents can enhance binding to specific hydrophobic pockets. |

| Acetamido Group | Hydrogen bonding | Altering the acyl group can modulate hydrogen bond donor/acceptor properties and steric fit. |

| Carboxylic Acid | Ionic interactions, Hydrogen bonding | Esterification or amidation can change the charge and interaction profile of the ligand. |

The principles of rational design, supported by computational modeling and structural biology, can guide the optimization of this compound-based ligands to achieve high potency and selectivity for their intended biological targets.

Exploration of this compound in Bioconjugation for Targeted Delivery Systems

Bioconjugation is the chemical strategy of linking molecules to create novel constructs with combined properties. This compound can be utilized in bioconjugation to develop targeted delivery systems. The goal of such systems is to deliver a therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

The carboxylic acid group of this compound is a convenient handle for conjugation. It can be activated and coupled to amine groups on targeting moieties, such as antibodies, peptides, or aptamers, that recognize specific cell surface receptors. The resulting conjugate would then be directed to the target cells.

Furthermore, the acetamido group could be modified to incorporate a linker that allows for the attachment of a drug molecule. This modular approach enables the construction of complex drug delivery systems where the this compound derivative acts as a central scaffold. While direct examples are yet to be published, the chemical functionalities inherent in the molecule make it a promising candidate for such applications.

Table 4: Potential Bioconjugation Strategies with this compound

| Functional Group for Conjugation | Targeting Moiety | Linker Chemistry | Potential Application |

| Carboxylic Acid | Monoclonal Antibody | Amide bond formation (e.g., using EDC/NHS) | Targeted cancer therapy |

| Modified Acetamido Group | Folic Acid | Click chemistry | Delivery to folate receptor-overexpressing tumors |

| Carboxylic Acid | Cell-penetrating peptide | Thioether linkage (via maleimide) | Enhanced intracellular delivery |

The exploration of this compound in bioconjugation holds the potential to create sophisticated and highly specific therapeutic delivery platforms.

Future Research Directions and Emerging Opportunities for 3 Cyclohexyl 2 Acetamidopropanoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Bioactivity

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of bioactive molecules like 3-Cyclohexyl-2-acetamidopropanoic acid. uminho.ptsciencedaily.com These computational tools can analyze vast datasets to identify complex structure-activity relationships that are not immediately apparent through traditional experimental methods. nih.govnih.govacs.org

Predictive models can be trained on existing data from similar N-acetylated amino acids or compounds containing cyclohexyl moieties to forecast the potential biological activities of novel derivatives of this compound. nih.gov Machine learning algorithms, such as random forests and deep neural networks, can be employed to predict a range of properties, including binding affinity to specific biological targets, pharmacokinetic profiles, and potential toxicity. oup.comarxiv.org This in silico screening approach can significantly accelerate the identification of promising drug candidates and reduce the need for extensive and costly initial laboratory experiments. nih.gov

| Machine Learning Model | Application in Bioactivity Prediction | Potential for this compound |

| Random Forest | Classification of active vs. inactive compounds, regression to predict potency. oup.com | Predicting the likelihood of interaction with specific enzyme classes. |

| Deep Neural Networks | Learning complex, non-linear structure-activity relationships from large datasets. uminho.pt | Identifying novel therapeutic targets based on subtle structural features. |

| Support Vector Machines | High-dimensional data analysis for classification and regression tasks. | Classifying derivatives based on predicted ADME (absorption, distribution, metabolism, excretion) properties. |

This table illustrates potential applications of various machine learning models in predicting the bioactivity of this compound and its derivatives.

Investigation of Stereoisomeric Effects in Complex Biological Environments

The chirality of this compound is a critical factor influencing its biological activity. biomedgrid.com Enantiomers of a chiral molecule can exhibit significantly different, and sometimes opposing, pharmacological and toxicological effects due to the stereospecific nature of biological receptors and enzymes. biomedgrid.comlibretexts.org Future research will focus on elucidating these stereoisomeric effects in complex biological systems.

The differential interactions of the (R)- and (S)-enantiomers of this compound with their biological targets will be a key area of investigation. It is plausible that one enantiomer will display higher affinity and efficacy for a particular receptor or enzyme, while the other may be inactive or interact with a different target altogether. nih.govresearchgate.net Understanding these differences is paramount for the development of safe and effective therapeutic agents.

Advanced chiral separation techniques will be essential for isolating pure enantiomers for these studies. mdpi.com Subsequent biological assays will then be used to compare the activity of each stereoisomer, providing crucial insights into the structure-activity relationship at a three-dimensional level.

Advancements in High-Throughput Synthesis and Screening of Libraries Based on this compound

To fully explore the therapeutic potential of this compound, the synthesis and screening of large, diverse chemical libraries based on its scaffold are necessary. researchgate.net High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools that enable the rapid generation of numerous analogs with modifications at various positions of the molecule. arkat-usa.org

By systematically altering the cyclohexyl ring, the acetamido group, or the carboxylic acid, researchers can create a library of compounds with a wide range of physicochemical properties. For instance, introducing different substituents on the cyclohexyl ring could modulate lipophilicity and target binding. These libraries can then be subjected to high-throughput screening (HTS) assays to rapidly identify compounds with desired biological activities. twistbioscience.com This approach significantly accelerates the drug discovery process, allowing for the efficient exploration of the chemical space around the core structure of this compound.

| Library Generation Strategy | Potential Modifications to this compound | Desired Outcome |

| Parallel Synthesis | Variation of the acyl group in the acetamido moiety. | Optimization of target binding affinity and selectivity. |

| Diversity-Oriented Synthesis | Introduction of diverse functional groups on the cyclohexyl ring. | Exploration of novel biological activities. |

| Solid-Phase Synthesis | Attachment to a resin for streamlined reaction and purification steps. | Efficient production of a large number of derivatives. arkat-usa.org |

This table outlines strategies for generating chemical libraries based on this compound for high-throughput screening.

Development of Advanced Spectroscopic Methods for In Situ Monitoring of Its Biochemical Fate

Understanding the metabolic fate of this compound within a biological system is crucial for its development as a therapeutic agent. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer non-invasive, real-time monitoring of metabolic processes. mdpi.comresearchgate.net

In situ NMR allows for the observation of the uptake, metabolism, and excretion of the compound in living cells or even whole organisms. researchgate.net By using isotope labeling, such as incorporating ¹³C or ¹⁵N into the structure of this compound, researchers can track its transformation into various metabolites. researchgate.netnih.gov This provides invaluable information on its metabolic stability, the enzymes involved in its biotransformation, and the identity of its metabolic products.

Other advanced spectroscopic methods, such as mass spectrometry coupled with liquid chromatography (LC-MS), can provide complementary information on the identity and quantification of metabolites. nih.gov The combination of these techniques will offer a comprehensive picture of the biochemical journey of this compound, aiding in the prediction of its efficacy and potential for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-cyclohexyl-2-acetamidopropanoic acid with high purity?

- Method : Use a multi-step synthesis involving (i) condensation of cyclohexylacetic acid with a protected amino group, (ii) acetylation under anhydrous conditions, and (iii) deprotection. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using -NMR (e.g., absence of cyclohexyl proton splitting at δ 1.2–1.8 ppm) and HPLC (≥98% purity) .

- Key Variables : Solvent polarity, temperature (optimize at 60–80°C), and catalyst selection (e.g., DCC for acetylation) .

Q. How can researchers confirm the stereochemical integrity of this compound?

- Method : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Compare retention times with enantiomerically pure standards. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD) combined with DFT calculations .

- Troubleshooting : If racemization occurs during synthesis, reduce reaction temperature and avoid strong acids/bases in the workup .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Method :

- Solubility : Measure in DMSO, ethanol, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy.

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >200°C for similar acetamido derivatives).

- pKa Determination : Use potentiometric titration or capillary electrophoresis .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound?

- Method : Utilize asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries or enzymatic resolution with lipases). For enzymatic methods, screen Candida antarctica lipase B (CAL-B) in organic/aqueous biphasic systems. Monitor enantiomeric excess (ee) via chiral GC-MS or HPLC .

- Design of Experiments (DoE) : Apply a 2 factorial design to test variables: enzyme loading (5–15%), temperature (25–45°C), and solvent polarity (log P 1.5–3.0). Analyze interactions using ANOVA .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Method : Cross-validate assays under standardized conditions (e.g., fixed pH, ionic strength). For enzyme inhibition studies, use Michaelis-Menten kinetics with triplicate measurements. Address batch-to-batch variability by synthesizing multiple lots and comparing purity via LC-MS .

- Case Study : If conflicting IC values arise in kinase inhibition assays, verify assay interference (e.g., compound aggregation via dynamic light scattering) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Method : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with SAR studies by modifying the cyclohexyl or acetamido groups .

- Limitations : Address force field inaccuracies by calibrating with experimental ΔG values from ITC .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Method : Implement membrane-based separation (e.g., nanofiltration) to remove low-MW byproducts. For continuous production, use microreactors with immobilized catalysts (e.g., Pd/C) and inline HPLC monitoring .

- Optimization : Test residence time (5–30 min) and pressure (1–5 bar) to maximize space-time yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.